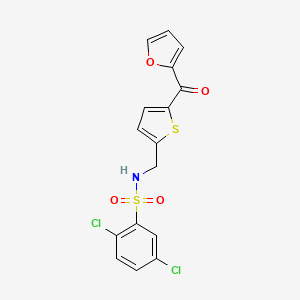

2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO4S2/c17-10-3-5-12(18)15(8-10)25(21,22)19-9-11-4-6-14(24-11)16(20)13-2-1-7-23-13/h1-8,19H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTACNAFRDJJGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl thiophene intermediate. This can be achieved through a [2 + 2+1] cyclization reaction involving 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield alcohol or amine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide. The compound has demonstrated significant activity against various cancer cell lines, including:

- Inhibition of Cell Proliferation : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation, contributing to its anticancer properties.

- Modulation of Apoptotic Pathways : It influences signaling pathways related to apoptosis and cell survival, particularly in cancer cells.

Preliminary data indicate that the presence of halogen atoms (chlorine) enhances its binding affinity to target proteins, which is critical for its anticancer efficacy .

Enzymatic Inhibition

The compound shows potential as an enzyme inhibitor. Its mechanism involves binding to specific molecular targets, which may lead to a cascade of biological responses. This capability makes it a candidate for developing therapeutics aimed at various diseases where enzymatic activity plays a crucial role.

Case Study 1: Anticancer Activity

In a study conducted by Evren et al. (2019), derivatives similar to this compound were synthesized and tested against colon carcinoma HCT-15 cells. The results indicated that compounds with similar structural motifs exhibited remarkable selectivity against cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships revealed that modifications in the furan and thiophene components could enhance biological activity. For instance, the introduction of electron-withdrawing groups such as chlorine improved the efficacy against specific cancer types by increasing the compound's hydrophilicity and interaction with target proteins .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound 5-chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide (CAS: 723744-93-2, C₁₆H₁₈ClNO₃S, MW: 339.84 g/mol) serves as a relevant comparator due to its shared benzenesulfonamide backbone . Key differences include:

Implications :

- Metabolic stability : Chlorine atoms may reduce oxidative metabolism relative to the methoxy group, which is prone to demethylation.

- Bioactivity : The thiophene-furan moiety could engage in unique π-π interactions or hydrogen bonding with biological targets, unlike the phenylethyl group in the analog.

Heterocyclic Analogs

Other structurally related compounds include:

- 2,5-Dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-furamide : Features a thiadiazole core and lacks sulfonamide functionality, reducing polar interactions .

- 1-[(4-Methyl-1,3-thiazol-5-yl)carbonyl]piperidine-3-carboxylic acid : Contains a thiazole and carboxylic acid group, offering distinct solubility and charge properties .

Key distinctions :

- The target compound’s sulfonamide group provides stronger hydrogen-bonding capacity compared to amide or carboxylic acid groups in analogs.

Research Findings and Hypothetical Activity

While direct pharmacological data for the target compound is unavailable in the provided evidence, structural analysis permits the following hypotheses:

- Enzyme inhibition: The sulfonamide group is a known pharmacophore for carbonic anhydrase or cyclooxygenase inhibition. The dichloro substitution may enhance binding affinity relative to single-halogenated analogs.

- Solubility : Higher molecular weight and lipophilicity (logP ~3.5 estimated) could limit aqueous solubility, necessitating formulation adjustments.

Biological Activity

2,5-Dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide (CAS Number: 1797182-56-9) is a compound of interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is CHClN OS, with a molecular weight of 416.3 g/mol. The compound features a dichlorobenzenesulfonamide moiety linked to a furan-2-carbonyl thiophene derivative, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClN OS |

| Molecular Weight | 416.3 g/mol |

| CAS Number | 1797182-56-9 |

Synthesis

The compound can be synthesized through multi-step organic reactions involving the coupling of furan derivatives with thiophenes and subsequent modifications to introduce the sulfonamide group. Common reagents include acyl chlorides and coupling agents like DCC or EDC under controlled conditions to ensure high yields.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to this compound. For example, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure can enhance antitumor efficacy. The presence of electron-donating groups on phenyl rings has been correlated with increased activity .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. It has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Antimicrobial Activity

Similar compounds have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Hydrophobic Interactions : The compound's structure allows it to form hydrophobic contacts with target proteins.

- Hydrogen Bonding : Functional groups within the molecule facilitate hydrogen bonding with amino acid residues in target enzymes.

- π-π Stacking : Aromatic rings in the structure can engage in π-π stacking interactions with nucleobases or other aromatic systems in biological targets.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating similar compounds found that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against human glioblastoma cells .

- Neuroprotective Effects : Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders.

- Antimicrobial Efficacy : A comparative study showed that compounds with similar structures exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, highlighting their potential as novel antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 2,5-dichloro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via sequential coupling reactions. For example:

- Step 1 : Prepare the thiophene-furan intermediate using a Friedel-Crafts acylation of thiophene with furan-2-carbonyl chloride under anhydrous conditions (e.g., SOCl₂ as a catalyst, reflux in DCM) .

- Step 2 : Sulfonamide formation via nucleophilic substitution. React 2,5-dichlorobenzenesulfonyl chloride with the intermediate amine derivative (e.g., using NaH as a base in THF at 0°C) .

- Characterization : Use HPLC for purity (>99%), LC-MS for molecular weight confirmation, and ¹H/¹³C NMR to verify regioselectivity .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Employ the SHELX suite (e.g., SHELXL) for small-molecule refinement. Key steps include:

- Use high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Apply twin refinement if data shows pseudo-merohedral twinning (common in sulfonamide derivatives) .

- Validate hydrogen bonding interactions (e.g., N–H···O=S) using Olex2 or Mercury .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for sulfonamide derivatives, particularly in antimicrobial vs. anticancer assays?

- Methodological Answer :

- Data Analysis : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to identify structure-activity relationships (SAR). Discrepancies may arise from substituent effects on the thiophene or furan moieties .

- Mechanistic Studies : Use computational docking (AutoDock Vina) to assess binding affinity with targets like β-catenin (Wnt pathway) or PPARγ, which are implicated in cancer .

- Control Experiments : Test metabolite stability (e.g., via LC-MS/MS) to rule out degradation artifacts .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile while retaining activity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate logP (target <5.5 for blood-brain barrier penetration) and PSA (<140 Ų for oral bioavailability) .

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzene ring to enhance metabolic stability without disrupting sulfonamide hydrogen bonding .

- Validation : Compare in silico predictions with in vitro CYP450 inhibition assays .

Critical Analysis of Evidence

- Synthesis : and provide robust protocols for sulfonyl chloride intermediates, but scalability may require alternative solvents (e.g., acetonitrile instead of DCM) .

- Biological Data : highlights antimicrobial activity but lacks dose-response curves; supplementary assays (e.g., time-kill kinetics) are needed .

- Crystallography : SHELX refinement () is reliable but may struggle with disordered solvent molecules in sulfonamide structures; alternative software (CRYSTALS) could be explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.